An In-depth Technical Guide to the Chemical Structure and Properties of Oxamyl
An In-depth Technical Guide to the Chemical Structure and Properties of Oxamyl
Prepared by: Gemini, Senior Application Scientist
Introduction
Oxamyl (CAS No. 23135-22-0) is a synthetic compound belonging to the carbamate class of chemicals, widely utilized in agriculture as a broad-spectrum, systemic insecticide, nematicide, and acaricide.[1][2] It is recognized for its efficacy against a wide range of chewing and sucking insects, spider mites, ticks, and most nematode species that are detrimental to various field crops, fruits, and vegetables.[3][4] Marketed commonly under the trade name Vydate®, oxamyl functions through contact and systemic action within the plant.[1][4] Upon absorption through the roots and leaves, it is translocated throughout the plant, providing comprehensive protection.[1]
However, its utility is counterbalanced by its high acute toxicity to mammals, placing it in the highest toxicity class (Class I) by the U.S. Environmental Protection Agency (EPA).[1] This high toxicity necessitates stringent handling and application protocols, and most formulations are classified as Restricted Use Pesticides (RUPs).[1] This guide provides a detailed technical overview of oxamyl's chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and its toxicological and environmental profile, intended for researchers, scientists, and professionals in drug and pesticide development.
Chemical Identity and Molecular Structure
Oxamyl is chemically identified by its systematic IUPAC and CAS names, which precisely describe its molecular architecture.
-
IUPAC Name: methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate[5]
-
CAS Name: methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate[6]
The structure features a carbamate group (-OC(=O)N-), an oxime linkage (=N-O-), a thioether group (-S-), and a dimethylamide group, all contributing to its specific biological activity and chemical properties.
Caption: 2D Chemical Structure of Oxamyl.
Physicochemical Properties
The physical and chemical properties of oxamyl dictate its environmental behavior, formulation, and mode of application. It is a white crystalline solid with a slight sulfurous or garlic-like odor.[1][5][8] A key characteristic is its high solubility in water, which contributes to its systemic activity in plants and its potential mobility in soil.[1][3]
Table 1: Physicochemical Properties of Oxamyl
| Property | Value | Source(s) |
| Physical State | White crystalline solid | [4][5] |
| Odor | Slight sulfurous / garlic-like | [1][5][8] |
| Melting Point | 100-102 °C (changes to dimorphic form melting at 108-110 °C) | [1][4] |
| Boiling Point | Decomposes on distillation | [5] |
| Density | 0.97 g/cm³ at 25 °C | [4][5] |
| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg (3.1 x 10⁻² Pa) at 20-25 °C | [1][5] |
| Water Solubility | 280 g/L (28 g/100g ) at 25 °C | [1][9] |
| Solubility in Organic Solvents | Very soluble in acetone, ethanol, methanol; soluble in toluene | [1] |
| Octanol/Water Partition Coeff. (Log Kₒw) | -0.47 | [5] |
| Hydrolysis Half-Life (DT₅₀) | pH 5: >31 days; pH 7: ~8 days; pH 9: ~3 hours (at 25 °C) | [5][10] |
The negative Log Kₒw value indicates that oxamyl is hydrophilic, consistent with its high water solubility.[5] Its stability is highly pH-dependent, hydrolyzing rapidly under alkaline conditions but remaining relatively stable in acidic solutions.[5][11][12]
Synthesis and Formulation
The commercial synthesis of oxamyl is a multi-step process. While specific proprietary details are not public, the general pathway involves the reaction of methyl isocyanate (MIC) with an oxime intermediate, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate.[3] This reaction is typically performed in a continuous reactor system.[3] Another described method involves the chlorination of the oxime of methyl glycolate, reaction with methanethiol and an alkali, followed by reaction with dimethylamine and conversion to the carbamate with methyl isocyanate.[5] Due to its physical properties, the final technical product is often not isolated as a pure solid but is directly diluted into solvent-based concentrates for agricultural use.[3] Common formulations include soluble concentrates (SL) and granules (GR).[13]
Caption: Simplified workflow for the commercial synthesis of oxamyl.
Biochemical Mechanism of Action
Like other carbamate pesticides, oxamyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3][14] AChE is a critical enzyme in the central nervous system of insects, nematodes, and mammals. Its function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal at the synaptic cleft.
The inhibitory process involves oxamyl acting as a substrate for AChE. The enzyme carbamylates a serine residue at its active site, forming a carbamylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This effective inactivation of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation. This hyperexcitation of the nervous system leads to paralysis, respiratory failure, and ultimately, the death of the target pest.[3] The inhibition by carbamates is reversible, as the carbamylated enzyme does eventually hydrolyze, restoring enzyme function.[1]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by oxamyl.
Analytical Methodologies
Accurate detection and quantification of oxamyl residues in environmental and agricultural samples are crucial for regulatory compliance and safety assessment. Several analytical techniques are employed, with chromatographic methods being the most prevalent.
-
Gas-Liquid Chromatography (GLC): Early methods utilized GLC with a thermionic nitrogen-phosphorus detector for residue analysis in crops like peppers, tomatoes, and cucumbers following extraction with ethyl acetate and cleanup on an alumina column.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with post-column derivatization and fluorescence detection, are used for plant matrices.[13]
-
Liquid Chromatography/Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for determining oxamyl and its primary metabolite (oxamyl oxime) in water samples.[17] It often requires minimal sample preparation beyond acidification and filtration.[17]
Protocol: LC/MS/MS Analysis of Oxamyl in Water
This protocol is a generalized workflow based on established EPA methodologies for the determination of oxamyl and its oxime metabolite in water.[17]
1. Sample Preparation:
- Collect a representative water sample (e.g., 10 mL) in a clean vial.
- Preserve the sample by acidifying with an aqueous solution of formic acid.
- If particulates are present, filter the sample through a suitable syringe filter (e.g., 0.45 µm).
- For quality control, prepare fortified samples by spiking reagent water with a known concentration of oxamyl standard solution.
2. Standard Preparation:
- Prepare a stock solution of analytical grade oxamyl in a suitable solvent (e.g., methanol).
- Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples (e.g., 4 or more concentration levels).
3. LC/MS/MS Instrumentation and Analysis:
- Liquid Chromatograph: A system equipped with a suitable reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in a positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both oxamyl and its oxime metabolite for enhanced selectivity and sensitivity.
- Injection: Inject equal volumes of the prepared samples and calibration standards into the LC/MS/MS system.
4. Data Analysis:
- Construct a standard curve by plotting the peak areas of the known calibration standards against their concentrations.
- Apply a linear least squares regression to the calibration curve to obtain a regression equation (peak area = (slope * concentration) + intercept).
- Calculate the concentration of oxamyl in the water samples by interpolating their measured peak areas into the regression equation.
Applications in Agriculture
Oxamyl is valued for its dual action as both a systemic insecticide and nematicide. This broad-spectrum activity allows it to control a diverse array of pests simultaneously.[18]
-
Crops: It is registered for use on over thirty crops, with significant usage on potatoes, cotton, cucurbits, onions, tomatoes, and various fruits.[18][19]
-
Pest Spectrum:
-
Insects: Effective against sucking and chewing insects such as aphids, thrips, leafminers, whiteflies, and spider mites.[3][4]
-
Nematodes: Controls numerous plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.), which can cause severe damage to root systems, impeding water and nutrient uptake.[3][20]
-
-
Application Methods: Oxamyl can be applied as a foliar spray, via soil incorporation, or through irrigation systems.[20][21] A key benefit is its utility as a systemic nematicide that can be applied after the crop has emerged, a capability not shared by many soil fumigants.[18]
Toxicology and Environmental Fate
Toxicological Profile
Oxamyl poses a significant toxicological risk, primarily through the inhibition of acetylcholinesterase.
-
Acute Mammalian Toxicity: It is highly toxic via oral, inhalation, and dermal routes of exposure.[1][4] The oral LD₅₀ in rats is reported to be as low as 2.5 to 5.4 mg/kg.[1][22] Symptoms of acute poisoning are characteristic of a cholinergic crisis and include salivation, tearing, muscle weakness, nausea, vomiting, blurred vision, tremors, and in severe cases, convulsions, respiratory failure, and death.[4][9]
-
Avian and Aquatic Toxicity: Oxamyl is very highly toxic to birds, with an acute oral LD₅₀ in quail of 4.18 mg/kg.[1] It is considered moderately to slightly toxic to fish.[1] It is also highly toxic to bees.[1]
-
Chronic Effects: Long-term exposure studies in animals have primarily identified neurotoxicity (cholinesterase inhibition) and reduced body weight as the main effects.[23] It has not been found to be carcinogenic, mutagenic, or a reproductive toxicant in standard laboratory assays.[23]
Environmental Fate
The environmental behavior of oxamyl is largely governed by its high water solubility and susceptibility to degradation.
-
Soil: Oxamyl is considered to have low persistence in soil, with field half-lives typically ranging from 4 to 28 days.[1][24] The primary routes of dissipation are microbial degradation and chemical hydrolysis.[1][23] Because it does not adsorb strongly to soil particles (adsorption coefficient K_oc = 25), it has the potential to be mobile and leach into groundwater, particularly in vulnerable soil types.[1][3]
-
Water: In aqueous environments, its persistence is pH-dependent. It hydrolyzes rapidly in neutral to alkaline waters (half-life of a few hours to 8 days) but is more stable under acidic conditions.[5][10][11] Photodegradation is a slower degradation pathway.[12]
-
Vegetation: Plants readily absorb oxamyl through both roots and foliage.[1] It is metabolized relatively quickly within the plant, with a residual period of approximately one to two weeks.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31657, Oxamyl. Retrieved from PubChem. [Link]
-
University of Hertfordshire. (n.d.). Oxamyl (Ref: DPX D1410). Agriculture & Environment Research Unit (AERU). [Link]
-
Wikipedia. (n.d.). Oxamyl. [Link]
-
Extension Toxicology Network. (1996). Pesticide Information Profile: Oxamyl. EXTOXNET. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]
-
New Jersey Department of Health. (n.d.). Technical Factsheet on Oxamyl. [Link]
-
Food and Agriculture Organization of the United Nations. (2002). Oxamyl (126). [Link]
-
Angene Chemical. (n.d.). Oxamyl in Agriculture: Enhancing Yield with Effective Pest Control. [Link]
-
Regulations.gov. (n.d.). Oxamyl Usage Information. [Link]
-
California Office of Environmental Health Hazard Assessment. (n.d.). Oxamyl. [Link]
-
Compendium of Pesticide Common Names. (n.d.). oxamyl data sheet. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - OXAMYL. [https://www.fao.org/3/a-b p218e.pdf]([Link] p218e.pdf)
-
PT Inti Everspring Indonesia. (2019). OXAMYL 97% TC Safety Data Sheet. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES OXAMYL. [Link]
-
PubMed. (1981). Gas-liquid chromatographic method for determining oxamyl in peppers, tomatoes, and cucumbers. [Link]
-
Oxford Academic. (1981). Gas-Liquid Chromatographic Method for Determining Oxamyl in Peppers, Tomatoes, and Cucumbers. Journal of AOAC INTERNATIONAL. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for determination of oxamyl and methomyl in groundwater. [Link]
-
Enviro Bio-Chem. (n.d.). OXAMYL 310 SL. [Link]
-
National Institute of Standards and Technology. (n.d.). Oxamyl. NIST Chemistry WebBook. [Link]
-
Natursim Science Co., Ltd. (2022). What is oxamyl used for. [Link]
-
PubMed. (1976). Determination of residues of oxamyl in crops and soils by gas - liquid chromatography. [Link]
-
Regulations.gov. (n.d.). Oxamyl (PC 103801): Benefits, Use, and Usage in Cucurbits. [Link]
-
ResearchGate. (n.d.). The proposed metabolic pathway of oxamyl by carbamate-hydrolyzing.... [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxamyl (CAS 23135-22-0). [Link]
-
U.S. Environmental Protection Agency. (2004). Drinking Water Health Advisory for Oxamyl. [Link]
-
California Office of Environmental Health Hazard Assessment. (2009). Public Health Goal for Oxamyl in Drinking Water. [Link]
-
ResearchGate. (2012). Degradation of the nematicide oxamyl under field and laboratory conditions. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). OXAMYL (126). [Link]
- Google Patents. (n.d.).
Sources
- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]
- 2. Oxamyl - OEHHA [oehha.ca.gov]
- 3. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]
- 4. Oxamyl - Wikipedia [en.wikipedia.org]
- 5. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. scbt.com [scbt.com]
- 8. intieverspring.com [intieverspring.com]
- 9. OXAMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fao.org [fao.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. fao.org [fao.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Gas-liquid chromatographic method for determining oxamyl in peppers, tomatoes, and cucumbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. epa.gov [epa.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. envirobiochem.co.za [envirobiochem.co.za]
- 21. What is oxamyl used for - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 22. oehha.ca.gov [oehha.ca.gov]
- 23. epa.gov [epa.gov]
- 24. researchgate.net [researchgate.net]
